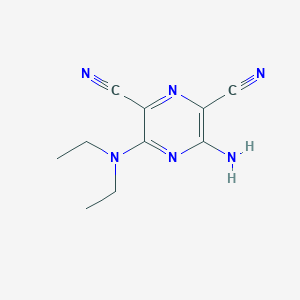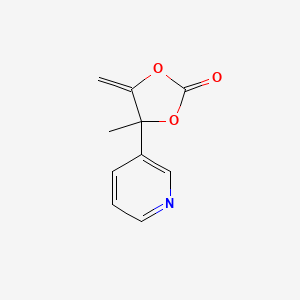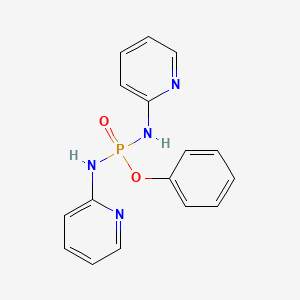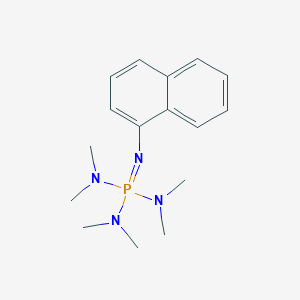
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone
Descripción general
Descripción
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone, also known as MDMAI, is a chemical compound that has been gaining attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have potential applications in the field of neuroscience.
Mecanismo De Acción
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone acts by inhibiting the reuptake of serotonin in the brain, leading to an increase in serotonin levels. This increase in serotonin levels has been linked to the antidepressant and anxiolytic effects of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone. Additionally, (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has been found to inhibit the effects of methamphetamine on the brain by blocking the dopamine transporter (DAT).
Biochemical and Physiological Effects:
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has been found to have various biochemical and physiological effects. Studies have shown that (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone can increase serotonin levels in the brain, leading to antidepressant and anxiolytic effects. Additionally, (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has been found to inhibit the effects of methamphetamine on the brain, making it a potential candidate for the treatment of methamphetamine addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone in lab experiments is its high affinity for the serotonin transporter (SERT), making it a potential candidate for the treatment of depression and anxiety disorders. Additionally, (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has been found to inhibit the effects of methamphetamine on the brain, making it a potential candidate for the treatment of methamphetamine addiction. However, one limitation of using (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone in lab experiments is its potential for abuse and addiction. Therefore, caution should be taken when using (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone in lab experiments.
Direcciones Futuras
There are several future directions for the research of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone. One potential direction is the development of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone as a potential treatment for depression and anxiety disorders. Additionally, further research can be conducted on the potential use of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone as a treatment for methamphetamine addiction. Furthermore, research can be conducted on the potential side effects and long-term effects of (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone use. Overall, the research on (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has the potential to lead to the development of new treatments for various psychiatric and neurological disorders.
Aplicaciones Científicas De Investigación
(7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has been found to have potential applications in the field of neuroscience. Research has shown that (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has a high affinity for the serotonin transporter (SERT) and can act as a selective serotonin reuptake inhibitor (SSRI). This makes (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone a potential candidate for the treatment of depression and anxiety disorders. Additionally, (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone has been found to have potential applications in the field of drug abuse research. Studies have shown that (7-amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone can inhibit the effects of methamphetamine on the brain, making it a potential candidate for the treatment of methamphetamine addiction.
Propiedades
IUPAC Name |
(6-amino-2,3-dihydro-1,4-benzodioxin-7-yl)-(2-iodophenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12INO3/c16-11-4-2-1-3-9(11)15(18)10-7-13-14(8-12(10)17)20-6-5-19-13/h1-4,7-8H,5-6,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAEDKJZDLYIPSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)N)C(=O)C3=CC=CC=C3I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Amino-2,3-dihydro-1,4-benzodioxin-6-yl)(2-iodophenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(1-adamantyl)-8-(4-hydroxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4330657.png)
![4-(4-bromophenyl)-6-(2-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B4330670.png)
![7-[2-(1-adamantyl)-2-oxoethyl]-8-[(2-methoxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4330676.png)
![2'-amino-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carbonitrile](/img/structure/B4330682.png)
![methyl 2'-amino-6',7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B4330686.png)
![1-(benzylthio)-3-morpholin-4-yl-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B4330706.png)

![3-cyano-2-(3,4-dimethoxyphenyl)-1-(3-methoxybenzoyl)-7-methyl-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoline-3-carboxamide](/img/structure/B4330713.png)





